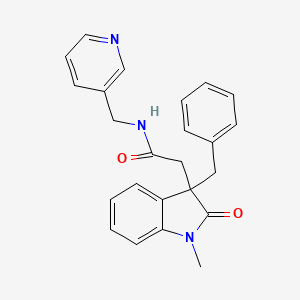

![molecular formula C20H27Cl2FN2O2 B5501344 N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several key steps, including optical resolution, amination, and asymmetric synthesis. For instance, the enantiomers of mosapride, a compound with structural similarities, were synthesized from optically active methylamines through optical resolution and subsequent amination (Morie et al., 1994). Another example is the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, highlighting an efficient route with over 98% enantiomeric excess via regioselective opening and amination (Kato et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds shows significant interactions, such as hydrogen bonding and π-π stacking, which are crucial for their stability and biological activity. For example, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine reveal intermolecular hydrogen bonds and π-π stacking interactions, contributing to the compound's stability (Aydın et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves a range of reactions, including oximation, substitution, and etherification. A series of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety were synthesized, showcasing the versatility of these compounds in chemical synthesis and their potential antifungal activity (Qu et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A study by Brands et al. (2003) detailed an efficient stereoselective synthesis method for Aprepitant, an NK(1) receptor antagonist, which involved the creation of a unique alpha-(fluorophenyl)morpholine derivative (Brands et al., 2003).

Biological and Pharmacological Activities

- Antifungal Activity of Benzimidazol-2-ylcyanoketone Oxime Ethers : Qu et al. (2015) synthesized compounds containing a morpholine moiety and found that some displayed higher antifungal activity against specific fungi compared to carbendazim (Qu, Li, Xing, & Jiang, 2015).

- Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives : A study by Gorle et al. (2016) reported significant larvicidal activity in some synthesized derivatives, especially those with electron-withdrawing groups attached to the benzyl ring (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Analytical Applications

- Gas Chromatography Analysis for Drug Measurement : Murray et al. (1985) developed a gas chromatographic mass spectrometric assay for analyzing a specific compound in plasma, highlighting the role of fluoroaryl derivatives in this process (Murray, Watson, & Davies, 1985).

Photophysical Studies

- Photolysis of Diazirines : Platz et al. (1991) conducted a study on the photolysis of diazirines, which included compounds with a morpholine moiety, demonstrating the complexities of photoinsertion processes (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Safety and Hazards

Propiedades

IUPAC Name |

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2.2ClH/c21-19-6-4-17(5-7-19)16-25-20-3-1-2-18(14-20)15-22-8-9-23-10-12-24-13-11-23;;/h1-7,14,22H,8-13,15-16H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRSPSBKXRNJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)